
Sertaconazole
Overview
Description
Sertaconazole is an antifungal medication belonging to the imidazole class. It is primarily used to treat skin infections such as athlete’s foot, jock itch, and ringworm. This compound is available in various formulations, including creams, gels, and vaginal tablets . The compound is known for its broad-spectrum antifungal activity and is effective against a variety of fungal pathogens, including Candida, Malassezia, and dermatophytes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sertaconazole involves several key steps:
Formation of the Benzothiophene Ring: The synthesis begins with the formation of the benzothiophene ring, which is a sulfur analogue of the indole ring found in the amino acid tryptophan.
Introduction of Chlorine Atoms: Chlorine atoms are introduced into the benzothiophene ring to enhance the antifungal activity of the compound.
Attachment of the Imidazole Ring: The imidazole ring is then attached to the benzothiophene ring through a series of reactions involving various reagents and catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Chemical Reactions Analysis
Types of Reactions
Sertaconazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: The compound can also undergo reduction reactions under specific conditions.
Substitution: Substitution reactions involving the replacement of chlorine atoms with other functional groups have been studied.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in the reactions include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride are used for reduction reactions.
Catalysts: Catalysts such as palladium on carbon are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified antifungal activity .
Scientific Research Applications
Pharmacological Properties
Sertaconazole is an imidazole derivative that exhibits potent antifungal activity against a wide range of pathogens, including dermatophytes, yeasts, and opportunistic fungi. Its mechanism of action involves the inhibition of ergosterol biosynthesis, leading to increased cell membrane permeability and subsequent fungal cell death . Additionally, this compound has shown efficacy against bacteria and protozoa, expanding its therapeutic potential beyond antifungal applications .
Treatment of Vulvovaginal Candidiasis
This compound is notably effective in treating vulvovaginal candidiasis. A clinical study involving 188 patients demonstrated that this compound had a significantly lower relapse rate (10.6%) compared to fluconazole (29.9%) and clotrimazole (20%) after treatment . The study highlighted the drug's ability to achieve high cure rates while maintaining a favorable safety profile.
Treatment Group | Cure Rate | Relapse Rate |
---|---|---|
This compound | 58.5% | 10.6% |
Fluconazole | 53.0% | 29.9% |
Clotrimazole | Not specified | 20% |
Efficacy in Skin Disorders
A meta-analysis comparing this compound 2% cream with other topical treatments for skin disorders indicated that this compound was superior in managing conditions such as seborrheic dermatitis . The odds ratio for treatment success with this compound was found to be 1.95, indicating a significantly higher likelihood of positive outcomes compared to alternative therapies.
Antitumor Potential
Recent research has uncovered this compound's potential as an anticancer agent, particularly in non-small cell lung cancer (NSCLC). Studies indicate that this compound can trigger proapoptotic autophagy in cancer cells, inhibiting cell proliferation and migration through the modulation of specific signaling pathways like Stat3 .
Cancer Type | Mechanism | Effect |
---|---|---|
Non-Small Cell Lung Cancer | Induces apoptosis via autophagy | Inhibits proliferation and migration |
Safety Profile
This compound is characterized by low systemic absorption when applied topically, which minimizes potential side effects compared to systemic antifungals . Clinical trials have consistently reported good tolerability among patients using this compound for various indications.
Mechanism of Action
Sertaconazole exerts its antifungal effects by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane . It achieves this by blocking the enzyme 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol . The inhibition of ergosterol synthesis leads to increased cellular permeability and leakage of cellular contents, ultimately causing fungal cell death . Additionally, this compound forms pores in the fungal cell membrane, further disrupting cellular integrity .
Comparison with Similar Compounds
Similar Compounds
Ketoconazole: Another imidazole antifungal agent with a similar mechanism of action.
Clotrimazole: A widely used antifungal agent that also inhibits ergosterol synthesis.
Miconazole: An imidazole antifungal agent with broad-spectrum activity.
Uniqueness of Sertaconazole
This compound is unique due to its benzothiophene ring, which enhances its ability to form pores in the fungal cell membrane . This structural feature distinguishes it from other imidazole antifungal agents and contributes to its potent antifungal activity .
Biological Activity
Sertaconazole is a broad-spectrum antifungal agent primarily used for the treatment of superficial mycoses. It has garnered attention not only for its antifungal properties but also for its anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various clinical settings, and relevant case studies.
This compound exhibits its antifungal activity through several mechanisms:
- Disruption of Fungal Cell Wall : this compound binds to nonsterol lipids in the fungal cell wall, increasing permeability and leading to cell lysis. This action is concentration-dependent, displaying both fungistatic and fungicidal properties depending on the dosage used .
- Inhibition of Proinflammatory Cytokines : Research indicates that this compound activates the p38 mitogen-activated protein kinase pathway, which subsequently induces cyclooxygenase-2 (COX-2) and the release of prostaglandin E2 (PGE2). This mechanism is linked to its anti-inflammatory effects, as this compound reduces the release of proinflammatory cytokines in keratinocytes and human peripheral blood mononuclear cells (PBMCs) .
Antifungal Efficacy
This compound has demonstrated significant antifungal activity against various pathogens:
- Spectrum of Activity : It is effective against dermatophytes (e.g., Trichophyton, Epidermophyton, Microsporum), yeasts (e.g., Candida, Cryptococcus), and some Gram-positive bacteria. In clinical isolates, this compound maintains efficacy even against strains with reduced susceptibility to other azoles .
- Minimum Inhibitory Concentrations (MICs) : The geometric MIC for dermatophytes ranges from 0.06 to 1 µg/mL, indicating strong antifungal potency. For instance, it shows fungicidal activity against Candida spp. with minimum fungicidal concentrations ranging from 0.5 to 64 µg/mL .
Clinical Studies and Meta-Analyses
A meta-analysis evaluated the effectiveness of this compound 2% cream compared to other topical treatments for seborrheic dermatitis (SD). Key findings include:
- Patient Outcomes : The analysis included eight studies with a total of 788 patients. This compound was associated with a significantly higher rate of mild severity index (SI) scores at 28 days post-treatment compared to controls (odds ratio [OR] = 1.95) and a lower frequency of moderate or severe SI scores (OR = 0.51) at the same interval .
Treatment Group | Mild SI (%) | Moderate/Severe SI (%) | Patient Satisfaction (%) |
---|---|---|---|
This compound 2% | 83.3 | 16.7 | 90 |
Tacrolimus 0.03% | 80 | 20 | 83.3 |
- Efficacy Over Time : At baseline, 80% of patients treated with this compound had moderate SI; however, this decreased significantly over the treatment period, demonstrating its effectiveness in managing symptoms .
Case Studies
Several case studies have illustrated the clinical utility of this compound:
- Seborrheic Dermatitis : In a study involving patients with seborrheic dermatitis treated with this compound cream, a notable improvement was observed in symptom severity within four weeks, with no significant adverse effects reported .
- Vaginal Candidiasis : A single-dose this compound vaginal ovule was effective in eradicating Candida spp., achieving clinical cure rates between 65% and 100% across various trials .
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for evaluating sertaconazole's antifungal efficacy in vitro and in vivo?
- Methodological Answer :
- In vitro : Use broth microdilution assays (CLSI M27/M38 guidelines) to determine minimum inhibitory concentrations (MICs) against reference strains (e.g., Candida albicans ATCC 90028) and clinical isolates. Include ergosterol-binding assays to validate its dual mechanism of action (sterol biosynthesis inhibition and cell wall disruption) .
- In vivo : Employ immunocompromised murine models of cutaneous candidiasis or vulvovaginal candidiasis. Measure fungal burden reduction via colony-forming unit (CFU) counts and histopathological analysis of tissue samples. Control for confounding variables like host immune status .
Q. How does this compound's spectrum of activity compare to other azoles (e.g., clotrimazole, econazole) in treating Candida infections?
- Methodological Answer :
- Conduct comparative MIC testing across Candida species (e.g., C. glabrata, C. krusei), including azole-resistant strains. Use time-kill assays to assess fungistatic vs. fungicidal activity.
- Key Finding : this compound demonstrates faster mycological eradication (e.g., 3-day cure rates of 92% vs. 78% for clotrimazole in vaginal candidiasis trials) due to its anti-inflammatory properties and sustained tissue retention .
Q. What biochemical assays confirm this compound's dual mechanism of action?
- Methodological Answer :
- Sterol Biosynthesis Inhibition : Quantify ergosterol depletion via HPLC in fungal lysates after this compound exposure.
- Cell Wall Disruption : Use fluorescent probes (e.g., Calcofluor White) to visualize chitin exposure or measure extracellular β-glucan release via ELISA .
Advanced Research Questions
Q. How can researchers resolve contradictory clinical data on this compound's efficacy in onychomycosis?
- Methodological Answer :
- Perform meta-analyses of randomized controlled trials (RCTs) using PRISMA guidelines. Stratify data by patient demographics (e.g., diabetes status), fungal species, and treatment duration.
- Example : A 2024 meta-analysis found 65% efficacy in mild onychomycosis vs. 42% in severe cases, highlighting the need for subgroup analysis .
- Statistical Consideration : Apply mixed-effects models to account for heterogeneity in study designs .
Q. What strategies mitigate fungal resistance to this compound in recurrent infections?
- Methodological Answer :
- Combination Therapy : Screen this compound with efflux pump inhibitors (e.g., verapamil) or β-glucan synthase inhibitors (e.g., caspofungin) using checkerboard assays (FICI ≤0.5 indicates synergy).
- Resistance Monitoring : Use whole-genome sequencing to identify mutations in CYP51A1 or overexpression of ABC transporters in resistant isolates .
Q. How do pharmacokinetic properties of this compound influence its efficacy in mucosal vs. cutaneous infections?
- Methodological Answer :
- Mucosal Penetration : Measure drug concentrations in vaginal fluid/tissue via LC-MS/MS after topical application. Correlate with clinical cure rates.
- Cutaneous Retention : Use Franz diffusion cells to assess stratum corneum partitioning and sustained release kinetics .
Q. Data Presentation Guidelines
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer :
- Use nonlinear regression (e.g., sigmoidal Emax model) to calculate EC50 values. Report 95% confidence intervals and goodness-of-fit metrics (e.g., R²).
- Table Example :
Candida Species | EC50 (µg/mL) | Hill Slope | R² |
---|---|---|---|
C. albicans | 0.12 | 1.8 | 0.98 |
C. glabrata | 0.45 | 1.5 | 0.94 |
Source: Adapted from in vitro susceptibility data |
Q. How should researchers address confounding variables in observational studies of this compound use?
- Methodological Answer :
- Apply propensity score matching to balance covariates (e.g., age, comorbidities). Perform sensitivity analyses to assess robustness of findings .
- Example : A 2023 cohort study adjusted for immunosuppressant use, reducing bias in efficacy estimates by 22% .
Q. Research Design Considerations
Q. What ethical and methodological challenges arise in pediatric trials of this compound?
- Methodological Answer :
- Ethical : Obtain informed assent/consent with age-appropriate documentation. Limit tissue sampling in vulnerable populations.
- Methodological : Use validated pediatric symptom scales (e.g., Itch Severity Score) and optimize formulations for adherence (e.g., flavored gels) .
Q. How can in silico modeling enhance this compound's drug development pipeline?
Properties
IUPAC Name |
1-[2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGKQTAYUIMGRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
99592-39-9 (Nitrate) | |
Record name | Sertaconazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099592322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048551 | |
Record name | Sertaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sertaconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015284 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble, 6.37e-03 g/L | |
Record name | Sertaconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01153 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sertaconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015284 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Sertaconazole interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol. As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents. Sertaconazole may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms, inhibit purine uptake, and impair triglyceride and/or phospholipid biosynthesis. | |
Record name | Sertaconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01153 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
99592-32-2 | |
Record name | Sertaconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99592-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Sertaconazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099592322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sertaconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01153 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sertaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-[(7-Chlorobenzo[b]thien-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | SERTACONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72W71I16EG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Sertaconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015284 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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